5-(4-Ethoxy-2-methylphenyl)-2-methylphenol
Description
5-(4-Ethoxy-2-methylphenyl)-2-methylphenol is an organic compound with a complex aromatic structure. This compound is characterized by the presence of an ethoxy group and a methyl group attached to a phenyl ring, which is further connected to another phenyl ring bearing a hydroxyl group. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
5-(4-ethoxy-2-methylphenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-4-18-14-7-8-15(12(3)9-14)13-6-5-11(2)16(17)10-13/h5-10,17H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNYZSAFQMKIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70683900 | |
| Record name | 4'-Ethoxy-2',4-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-56-1 | |
| Record name | 4'-Ethoxy-2',4-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70683900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxy-2-methylbenzene and 2-methylphenol.
Friedel-Crafts Alkylation: The initial step involves a Friedel-Crafts alkylation reaction where 4-ethoxy-2-methylbenzene is alkylated with 2-methylphenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxy-2-methylphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
5-(4-Ethoxy-2-methylphenyl)-2-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-2-methylphenylboronic acid
- 5-(4-Ethoxy-2-methylphenyl)-2-hydroxypyrimidine
- 3-(4-Ethoxy-2-methylphenyl)-2-propenamide
Uniqueness
5-(4-Ethoxy-2-methylphenyl)-2-methylphenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its combination of an ethoxy group, methyl group, and hydroxyl group on a biphenyl structure makes it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
